5-(difluoromethoxy)-1H-indole-3-carboxylic acid 5-(difluoromethoxy)-1H-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1135935-39-5
VCID: VC8208864
InChI: InChI=1S/C10H7F2NO3/c11-10(12)16-5-1-2-8-6(3-5)7(4-13-8)9(14)15/h1-4,10,13H,(H,14,15)
SMILES: C1=CC2=C(C=C1OC(F)F)C(=CN2)C(=O)O
Molecular Formula: C10H7F2NO3
Molecular Weight: 227.16 g/mol

5-(difluoromethoxy)-1H-indole-3-carboxylic acid

CAS No.: 1135935-39-5

Cat. No.: VC8208864

Molecular Formula: C10H7F2NO3

Molecular Weight: 227.16 g/mol

* For research use only. Not for human or veterinary use.

5-(difluoromethoxy)-1H-indole-3-carboxylic acid - 1135935-39-5

Specification

CAS No. 1135935-39-5
Molecular Formula C10H7F2NO3
Molecular Weight 227.16 g/mol
IUPAC Name 5-(difluoromethoxy)-1H-indole-3-carboxylic acid
Standard InChI InChI=1S/C10H7F2NO3/c11-10(12)16-5-1-2-8-6(3-5)7(4-13-8)9(14)15/h1-4,10,13H,(H,14,15)
Standard InChI Key PVFJCOSHTHYNBT-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1OC(F)F)C(=CN2)C(=O)O
Canonical SMILES C1=CC2=C(C=C1OC(F)F)C(=CN2)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of an indole core—a bicyclic system comprising a benzene ring fused to a pyrrole ring—with a difluoromethoxy (-OCF₂H) group at position 5 and a carboxylic acid (-COOH) group at position 3 . The indole scaffold is a privileged structure in medicinal chemistry, frequently employed due to its ability to interact with diverse biological targets.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name5-(difluoromethoxy)-1H-indole-3-carboxylic acid
Molecular FormulaC₁₀H₇F₂NO₃
Molecular Weight227.16 g/mol
SMILESC1=CC2=C(C=C1OC(F)F)C(=CN2)C(=O)O
InChIKeyPVFJCOSHTHYNBT-UHFFFAOYSA-N
CAS Registry Number1135935-39-5

The difluoromethoxy group introduces steric and electronic effects that modulate the compound’s reactivity and binding affinity. Fluorine atoms, with their high electronegativity and small atomic radius, enhance metabolic stability by resisting oxidative degradation, a feature critical for drug candidates.

Spectroscopic and Computational Data

PubChem provides the compound’s 2D and 3D structural representations, confirming the planar indole ring and the spatial orientation of the substituents . Computational descriptors, such as the topological polar surface area (TPSA) and logP values, predict moderate solubility and permeability, though experimental data remain limited .

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization or chromatographic techniques. Analytical methods include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., ¹⁹F NMR to verify difluoromethoxy incorporation).

  • Mass Spectrometry (MS) for molecular weight validation .

Physicochemical Properties

Solubility and Stability

The carboxylic acid group confers moderate aqueous solubility, while the difluoromethoxy group enhances lipid solubility, enabling balanced partition coefficients. Experimental logP values are unreported, but computational models estimate a logP of ~2.1, suggesting favorable membrane permeability .

Table 2: Predicted Physicochemical Properties

PropertyValue/Description
logP (Octanol-Water)2.1 (estimated)
Hydrogen Bond Donors2 (COOH and NH groups)
Hydrogen Bond Acceptors5 (3 oxygen, 2 fluorine atoms)
Rotatable Bonds3
Polar Surface Area67.6 Ų

The compound is stable under standard laboratory conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the ester or amide bonds in derivatives.

Applications in Drug Discovery

Role as a Building Block

5-(Difluoromethoxy)-1H-indole-3-carboxylic acid serves as a versatile intermediate in synthesizing:

  • Kinase Inhibitors: Indole derivatives are prominent in targeting ATP-binding sites of kinases.

  • GPCR Modulators: The indole scaffold mimics endogenous neurotransmitters like serotonin.

  • Anticancer Agents: Fluorinated indoles exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition.

Case Study: Comparative Analysis

A Sigma-Aldrich search reveals structurally related indole carboxylic acids, such as 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid (CAS: N/A) and 5-fluoro-1H-indole-3-carboxylic acid (CAS: 6960-44-7) .

Table 3: Comparison with Related Indole Derivatives

CompoundMolecular FormulaMolecular WeightKey SubstituentsApplications
5-(Difluoromethoxy)-1H-indole-3-COOHC₁₀H₇F₂NO₃227.16-OCF₂H, -COOHDrug intermediates
5-(Trifluoromethoxy)-1H-indole-2-COOHC₁₀H₆F₃NO₃245.15-OCF₃, -COOHEnzyme inhibition
5-Fluoro-1H-indole-3-COOHC₉H₆FNO₂179.15-F, -COOHAntipsychotic research

The difluoromethoxy analog offers a balance between lipophilicity and metabolic stability compared to its trifluoromethoxy counterpart, which may exhibit excessive hydrophobicity .

Future Directions and Research Gaps

Unexplored Therapeutic Areas

  • Antimicrobial Agents: Fluorinated indoles’ potential against drug-resistant pathogens remains untested.

  • Neuroprotective Agents: Modulation of neuroinflammatory pathways via indoleamine 2,3-dioxygenase (IDO) inhibition.

Synthetic Methodology Development

  • Green Chemistry Approaches: Catalytic difluoromethylation to reduce reliance on hazardous reagents.

  • Continuous Flow Synthesis: Enhance yield and scalability for industrial production.

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